molecular formula C16H12FN3O3S2 B12941004 Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- CAS No. 500568-12-7

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-

Cat. No.: B12941004
CAS No.: 500568-12-7
M. Wt: 377.4 g/mol
InChI Key: MIICAJCUWHRQCD-UHFFFAOYSA-N
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Description

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluorophenyl benzamide, followed by the introduction of the thiadiazole ring through cyclization reactions. The sulfonylmethyl group is then added using sulfonylation reactions. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Fluorophenyl compounds: Compounds containing the fluorophenyl group.

    Thiadiazole derivatives: Compounds with the thiadiazole ring structure.

Uniqueness

Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

500568-12-7

Molecular Formula

C16H12FN3O3S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-ylsulfonylmethyl)benzamide

InChI

InChI=1S/C16H12FN3O3S2/c17-13-5-7-14(8-6-13)19-15(21)12-3-1-11(2-4-12)9-25(22,23)16-20-18-10-24-16/h1-8,10H,9H2,(H,19,21)

InChI Key

MIICAJCUWHRQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=CS2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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